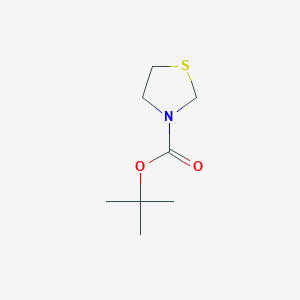

tert-Butyl thiazolidine-3-carboxylate

Descripción general

Descripción

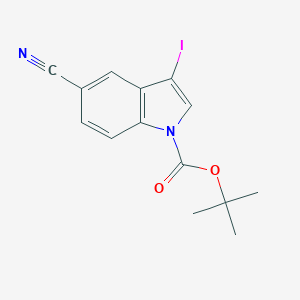

tert-Butyl thiazolidine-3-carboxylate is a compound that falls within the category of thiazolidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and organic synthesis. The tert-butyl group attached to the thiazolidine ring influences the physical and chemical properties of the molecule, potentially enhancing its stability and reactivity for use as an intermediate in synthetic processes or as a pharmacophore in drug design .

Synthesis Analysis

The synthesis of tert-butyl thiazolidine-3-carboxylate and its derivatives involves multiple steps, including protection and deprotection strategies, condensation reactions, and resolution of enantiomers. For instance, the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has been achieved through nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding . Another example is the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which demonstrates the versatility of thiazolidine derivatives in asymmetric synthesis . These synthetic routes often employ protection of the amino group with a tert-butoxycarbonyl (Boc) group, which is a common strategy in peptide synthesis .

Molecular Structure Analysis

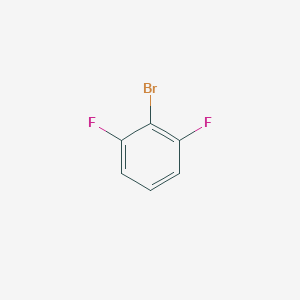

The molecular structure of tert-butyl thiazolidine-3-carboxylate derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution pattern on the ring, particularly at the 2 and 4 positions, can significantly affect the molecule's reactivity and interaction with biological targets. Structural determination techniques such as NMR, ESI mass spectrometry, and X-ray crystallography have been employed to elucidate the structures of these compounds .

Chemical Reactions Analysis

tert-Butyl thiazolidine-3-carboxylate derivatives participate in various chemical reactions that are useful in organic synthesis. These reactions include condensation with aldehydes, benzylation of enolates, and Michael additions, which can lead to the formation of complex molecules with high enantiomeric or diastereomeric excess . The reactivity of these compounds can be tuned by modifying the substituents on the thiazolidine ring, enabling the synthesis of a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiazolidine-3-carboxylate derivatives are influenced by the steric and electronic effects of the tert-butyl group and other substituents on the thiazolidine ring. These properties include solubility, stability, and basicity, which are important for the compound's behavior in chemical reactions and biological systems. For example, the basicity of a related compound, 1,3-di-tert-butylimidazol-2-ylidene, was studied in different solvents, providing insights into the influence of the tert-butyl group on the molecule's basicity .

Aplicaciones Científicas De Investigación

-

- Amino acid ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

The safety information for “tert-Butyl thiazolidine-3-carboxylate” indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Direcciones Futuras

Thiazoles, the class of compounds to which “tert-Butyl thiazolidine-3-carboxylate” belongs, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They are used in the synthesis of various drugs, including anti-inflammatory and antineoplastic agents . This suggests that “tert-Butyl thiazolidine-3-carboxylate” and similar compounds will continue to be of interest in drug manufacturing and other applications in the future.

Propiedades

IUPAC Name |

tert-butyl 1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOPVCIMGZUNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

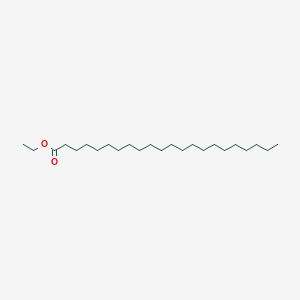

CC(C)(C)OC(=O)N1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl thiazolidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)